Shp2/cdk4-IN-1 -

Shp2/cdk4-IN-1

Catalog Number: EVT-15628860
CAS Number:
Molecular Formula: C33H35ClF2N10OS
Molecular Weight: 693.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Shp2/cdk4-IN-1 involves several key steps that typically include:

  1. Precursor Preparation: Starting materials are chosen based on their reactivity and ability to form desired functional groups.
  2. Coupling Reactions: Common methods such as amide bond formation or coupling reactions using activated carboxylic acids may be employed to link SHP2 and CDK4 inhibitory moieties.
  3. Purification: After synthesis, the compound is purified using techniques like high-performance liquid chromatography (HPLC) to ensure the removal of unreacted starting materials and byproducts.

Technical details regarding specific reagents, reaction conditions (temperature, solvent), and purification methods would be necessary for a complete synthesis protocol but are not detailed in the available literature .

Molecular Structure Analysis

The molecular structure of Shp2/cdk4-IN-1 features distinct functional groups that facilitate its interaction with SHP2 and CDK4.

  • Core Structure: The compound typically contains a pyrido[2,3-d]pyrimidinone backbone which is crucial for its inhibitory activity.
  • Functional Groups: Modifications such as alkyl substitutions or aryl groups enhance selectivity towards CDK4 while maintaining activity against SHP2.

Data regarding molecular weight, melting point, and solubility profiles are essential for understanding its pharmacokinetic properties but are not explicitly provided in the available literature .

Chemical Reactions Analysis

Shp2/cdk4-IN-1 undergoes several chemical reactions that are critical for its activity:

  1. Binding Interactions: The compound binds to the active sites of SHP2 and CDK4, inhibiting their enzymatic activities. This is primarily through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  2. Inhibition Mechanisms: The inhibition mechanism involves blocking substrate access to the active site of SHP2 and preventing phosphorylation by CDK4 on retinoblastoma protein.

Technical details regarding reaction kinetics, binding affinities (IC50 values), and structural changes upon binding are vital but require specific experimental data not fully detailed in current literature .

Mechanism of Action

The mechanism of action for Shp2/cdk4-IN-1 involves:

  • Inhibition of SHP2: By inhibiting SHP2, the compound disrupts downstream signaling pathways that promote cell proliferation and survival. This is particularly relevant in cancers driven by RAS signaling.
  • Inhibition of CDK4: Inhibition of CDK4 prevents phosphorylation of retinoblastoma protein, leading to cell cycle arrest at the G1 phase. This dual action results in enhanced antitumor effects compared to single-agent therapies.

Data supporting these mechanisms include experimental results showing reduced cell viability and proliferation in cancer cell lines when treated with this compound combination .

Physical and Chemical Properties Analysis

The physical and chemical properties of Shp2/cdk4-IN-1 are critical for its development as a therapeutic agent:

  • Solubility: Solubility profiles influence bioavailability; thus, compounds must be optimized for sufficient solubility in biological fluids.
  • Stability: Chemical stability under physiological conditions is necessary to ensure efficacy during treatment.

Relevant data such as log P (partition coefficient), pKa (acid dissociation constant), and stability studies under various conditions would provide insights into its behavior in biological systems but are not fully detailed in current research .

Applications

Shp2/cdk4-IN-1 has significant potential applications in cancer therapy:

  • Antitumor Activity: The compound shows promise against various cancers characterized by dysregulated SHP2 or CDK4/6 pathways, including melanoma and triple-negative breast cancer.
  • Combination Therapies: Its use in combination with other therapies (e.g., MEK inhibitors) has been shown to enhance efficacy by overcoming resistance mechanisms present in tumors with complex genetic backgrounds.

Current clinical trials are exploring its effectiveness and safety profile in patients with specific tumor types where these pathways are known to be aberrant .

Properties

Product Name

Shp2/cdk4-IN-1

IUPAC Name

(3S,4S)-8-[5-[3-chloro-2-[[5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-yl]amino]pyridin-4-yl]sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine

Molecular Formula

C33H35ClF2N10OS

Molecular Weight

693.2 g/mol

InChI

InChI=1S/C33H35ClF2N10OS/c1-17(2)46-19(4)42-29-21(35)11-20(12-23(29)46)28-22(36)13-41-32(43-28)44-31-27(34)24(5-8-38-31)48-26-15-39-25(14-40-26)45-9-6-33(7-10-45)16-47-18(3)30(33)37/h5,8,11-15,17-18,30H,6-7,9-10,16,37H2,1-4H3,(H,38,41,43,44)/t18-,30+/m0/s1

InChI Key

ZDEBEWQYXJZQRS-YVGXBJCXSA-N

Canonical SMILES

CC1C(C2(CCN(CC2)C3=CN=C(C=N3)SC4=C(C(=NC=C4)NC5=NC=C(C(=N5)C6=CC7=C(C(=C6)F)N=C(N7C(C)C)C)F)Cl)CO1)N

Isomeric SMILES

C[C@H]1[C@H](C2(CCN(CC2)C3=CN=C(C=N3)SC4=C(C(=NC=C4)NC5=NC=C(C(=N5)C6=CC7=C(C(=C6)F)N=C(N7C(C)C)C)F)Cl)CO1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.